molecular formula C13H8FN3O2 B6322315 6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95% CAS No. 917758-91-9

6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%

Cat. No.: B6322315
CAS No.: 917758-91-9
M. Wt: 257.22 g/mol
InChI Key: HAEQNSABVQOBNY-UHFFFAOYSA-N
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Description

“6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol” is a chemical compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . For instance, a series of new pyrrolo[2,3-d]pyrimidine derivatives were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .


Molecular Structure Analysis

The molecular structure of pyrimidinediones, which “6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol” belongs to, is characterized by a pyrimidine ring substituted with two carbonyl groups .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied extensively . For example, some 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones were converted to 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides through intermediate esters .

Future Directions

The future directions for the study and application of pyrimidine derivatives could involve further exploration of their biological activities and the development of novel and robust antibacterial drugs to overcome bacterial resistance . Additionally, synthetic compounds have already been utilized as potential inhibitors of the avian virus

Properties

IUPAC Name

6-(4-fluorophenyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-8-3-1-7(2-4-8)9-5-6-10-11(15-9)12(18)17-13(19)16-10/h1-6H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEQNSABVQOBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)NC(=O)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732585
Record name 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917758-91-9
Record name 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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